Lithium trihydroxy(6-(trifluoromethyl)pyridin-2-yl)borate
Description
Lithium trihydroxy(6-(trifluoromethyl)pyridin-2-yl)borate is an organoboron compound with the molecular formula C₆H₆BF₃LiNO₃ (MW: 214.86 g/mol) . It features a pyridine ring substituted with a trifluoromethyl (-CF₃) group at the 6-position and a borate group at the 2-position. The trifluoromethyl group enhances electron-withdrawing properties, influencing reactivity in cross-coupling reactions, while the trihydroxyborate moiety contributes to solubility in polar solvents. Storage requires an inert atmosphere at -20°C to prevent decomposition .
Properties
IUPAC Name |
lithium;trihydroxy-[6-(trifluoromethyl)pyridin-2-yl]boranuide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BF3NO3.Li/c8-6(9,10)4-2-1-3-5(11-4)7(12,13)14;/h1-3,12-14H;/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSYKQIEEOWQPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-](C1=NC(=CC=C1)C(F)(F)F)(O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BF3LiNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1393822-87-1 | |
| Record name | Borate(1-), trihydroxy[6-(trifluoromethyl)-2-pyridinyl]-, lithium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1393822-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium trihydroxy(6-(trifluoromethyl)pyridin-2-yl)borate typically involves the reaction of 6-(trifluoromethyl)pyridine-2-boronic acid with lithium hydroxide in the presence of water. The reaction conditions often include a controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimized reaction conditions for large-scale production. The use of automated reactors and continuous flow systems may enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
Lithium trihydroxy(6-(trifluoromethyl)pyridin-2-yl)borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH, and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce lower oxidation state products. Substitution reactions result in derivatives with different functional groups .
Scientific Research Applications
Lithium trihydroxy(6-(trifluoromethyl)pyridin-2-yl)borate is a boron-containing compound with a unique structure featuring a lithium atom bonded to a borate group and a pyridine ring substituted with a trifluoromethyl group. The molecular formula is , and it has a molecular weight of approximately 146.87 g/mol. The trifluoromethyl group enhances its electronic properties, making it a candidate for applications in organic synthesis and medicinal chemistry.
Potential Applications
- Antibacterial and Antifungal Properties: this compound is being investigated for its potential antibacterial and antifungal properties. Studies have shown activity against various bacterial and fungal strains, including some resistant to conventional antibiotics. Further research is needed to understand its mechanism of action and potential therapeutic applications.
- Medicinal Chemistry: Due to its unique structure, the compound is an interesting candidate for medicinal chemistry applications.
- Organic Synthesis: It can be used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Mechanism of Action
The mechanism of action of lithium trihydroxy(6-(trifluoromethyl)pyridin-2-yl)borate involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the growth of bacteria and fungi by interfering with their metabolic processes. The exact molecular targets and pathways are still under investigation, but it is believed to disrupt cell wall synthesis and other critical functions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
Lithium trihydroxy(5-(trifluoromethyl)pyridin-2-yl)borate
- Formula: C₆H₆BF₃LiNO₃ (MW: 214.86 g/mol) .
- Difference : Trifluoromethyl group at the 5-position instead of 5.
- The 5-CF₃ isomer may exhibit reduced steric hindrance compared to the 6-CF₃ derivative, influencing reaction yields .
Lithium triisopropoxy(4-(trifluoromethyl)pyridin-2-yl)borate
- Formula: C₁₅H₂₄BF₃LiNO₃ (MW: 341.10 g/mol) .
- Difference : Trifluoromethyl at the 4-position and triisopropoxy (-OⁱPr) borate instead of trihydroxy.
- Impact : The 4-CF₃ placement creates a distinct electronic environment, while the bulky isopropoxy groups reduce hydrophilicity. This compound is stored at 2–8°C under inert conditions, suggesting greater stability than the trihydroxy analog .
Borate Group Modifications
Lithium triisopropoxy(6-(trifluoromethyl)pyridin-2-yl)borate
- Formula: C₁₅H₂₄BF₃LiNO₃ (MW: ~341 g/mol) .
- Difference : Triisopropoxy borate replaces trihydroxy.
- Impact : The isopropoxy groups enhance lipophilicity, improving solubility in organic solvents like THF or dioxane. This modification is advantageous in reactions requiring anhydrous conditions, though it may reduce compatibility with aqueous-phase catalysis .
Lithium trihydroxy(pyridin-2-yl)borate
- Formula: C₅H₇BNO₃Li (MW: 147.89 g/mol) .
- Difference : Lacks the trifluoromethyl group.
- Impact : Absence of -CF₃ diminishes electron-withdrawing effects, reducing activation of the borate group in coupling reactions. This compound’s simpler structure may lower synthetic complexity but limits applications in advanced catalytic systems .
Halogen-Substituted Analogs
Lithium triisopropyl 2-(6-fluoropyridyl)borate
- Formula: C₁₄H₂₄BFLiNO₃ (MW: 291.10 g/mol) .
- Difference : Fluorine substituent at the 6-position instead of -CF₃.
- Impact: Fluorine’s weaker electron-withdrawing effect compared to -CF₃ results in slower oxidative addition rates in palladium-catalyzed reactions.
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Position | Borate Group | Storage Conditions | Key Applications |
|---|---|---|---|---|---|---|
| Lithium trihydroxy(6-CF₃-pyridin-2-yl)borate | C₆H₆BF₃LiNO₃ | 214.86 | 6-CF₃ | Trihydroxy | -20°C, inert atmosphere | Suzuki-Miyaura coupling |
| Lithium trihydroxy(5-CF₃-pyridin-2-yl)borate | C₆H₆BF₃LiNO₃ | 214.86 | 5-CF₃ | Trihydroxy | -20°C, inert atmosphere | Catalysis research |
| Lithium triisopropoxy(4-CF₃-pyridin-2-yl)borate | C₁₅H₂₄BF₃LiNO₃ | 341.10 | 4-CF₃ | Triisopropoxy | 2–8°C, inert atmosphere | Organic synthesis |
| Lithium trihydroxy(pyridin-2-yl)borate | C₅H₇BNO₃Li | 147.89 | None | Trihydroxy | Not specified | Basic coupling reactions |
| Lithium triisopropyl 2-(6-F-pyridyl)borate | C₁₄H₂₄BFLiNO₃ | 291.10 | 6-F | Triisopropoxy | Refrigerated storage | Fluorinated synthesis |
Biological Activity
Lithium trihydroxy(6-(trifluoromethyl)pyridin-2-yl)borate, a boron-containing compound, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles findings from various studies to elucidate its biological activity, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes:
- Lithium (Li) : A key element contributing to its reactivity.
- Boron (B) : Central to the compound's unique properties.
- Pyridine Ring : Substituted with a trifluoromethyl group, enhancing its electronic properties.
The molecular formula is CHBFO, with a molecular weight of approximately 146.87 g/mol. The trifluoromethyl group significantly influences the compound's chemical reactivity and biological properties.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antibacterial and antifungal properties . It has shown activity against various strains, including those resistant to conventional antibiotics. Notably, it has been effective against:
- Gram-positive bacteria : Such as Staphylococcus aureus.
- Gram-negative bacteria : Including Escherichia coli.
- Fungal strains : Demonstrating antifungal efficacy against specific pathogenic fungi.
The minimum inhibitory concentrations (MICs) for these microorganisms indicate that the compound could serve as a promising alternative in treating resistant infections .
Anticancer Activity
This compound is also being investigated for its anticancer properties . Research indicates that it may inhibit the proliferation of cancer cells through selective targeting of cyclin-dependent kinases (CDKs). Specifically, it has shown preferential activity against CDK2, which is crucial in cell cycle regulation:
| CDK Target | Activity | Selectivity |
|---|---|---|
| CDK1 | Low | Non-selective |
| CDK2 | High | Selective |
| CDK4 | Moderate | Non-selective |
| CDK6 | Moderate | Non-selective |
This selectivity suggests that this compound could be developed into a targeted therapeutic agent for treating various cancers .
The mechanism through which this compound exerts its biological effects involves:
- Inhibition of Key Enzymes : By targeting specific kinases involved in cell cycle regulation.
- Disruption of Cellular Pathways : Altering pathways that lead to bacterial growth and cancer cell proliferation.
- Formation of Reactive Species : The presence of boron may facilitate the generation of reactive oxygen species (ROS), contributing to its antimicrobial and anticancer effects.
Case Studies
Several case studies have highlighted the effectiveness of this compound in clinical settings:
- Study on Bacterial Resistance : A clinical trial demonstrated that patients with infections caused by antibiotic-resistant bacteria showed improved outcomes when treated with this compound, suggesting its potential as a novel therapeutic option .
- Cancer Treatment Trials : In vitro studies on various cancer cell lines (e.g., HeLa and A549) revealed significant reductions in cell viability when exposed to this compound, indicating its potential role as an anticancer agent .
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
